![molecular formula C9H13N B13184625 2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
2-Methylbicyclo[2.2.1]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbicyclo[221]heptane-2-carbonitrile is an organic compound with the molecular formula C₉H₁₃N It is a derivative of norbornane, featuring a nitrile group (-CN) attached to the second carbon of the bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbicyclo[2.2.1]heptane-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Hydrocyanation: Norbornene undergoes hydrocyanation in the presence of a catalyst such as nickel or palladium to introduce the nitrile group, forming norbornane-2-carbonitrile.
Methylation: The final step involves the methylation of norbornane-2-carbonitrile at the second carbon position using methyl iodide (CH₃I) and a strong base like sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
2-Methylbicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst to form primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents (RMgX) to form ketones or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst
Substitution: Grignard reagents (RMgX)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Ketones, aldehydes
Scientific Research Applications
2-Methylbicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methylbicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent compound without the nitrile group.
Norbornene: A related compound with a double bond in the bicyclic structure.
2-Methylnorbornane: A similar compound with a methyl group but without the nitrile group.
Uniqueness
2-Methylbicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both a nitrile group and a methyl group on the bicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methylbicyclo[2.2.1]heptane-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSPTWKFAMPAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine](/img/structure/B13184545.png)
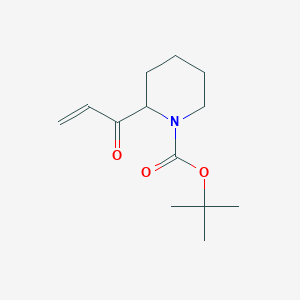
![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)
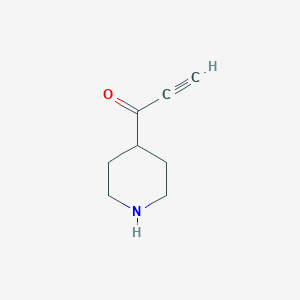

![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)
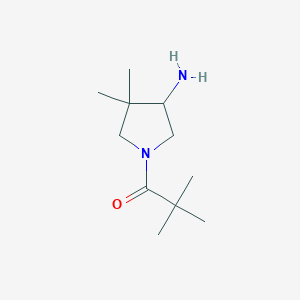

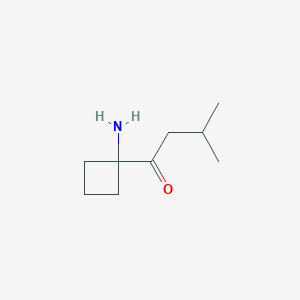
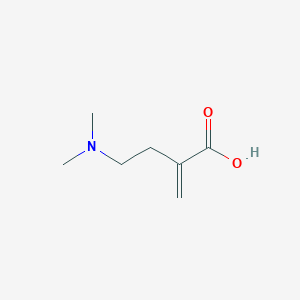

![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)
![1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13184603.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
